N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, also known as TBOA, is a chemical compound that has been extensively researched for its potential therapeutic applications. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. This compound has been shown to have a wide range of effects on the central nervous system and has been studied for its potential use in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
The compound is used as an active pharmaceutical intermediate. For example, it can be involved in the synthesis of potentially tridentate Schiff bases, which are used to form copper (II) complexes .
Inhibitor Studies
It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor, which is an enzyme involved in the biosynthesis of leukotrienes .
Anticancer Activity
The compound has been tested against various cancer cell lines, including human gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma. Some derivatives have shown potential as anticancer drugs .
Cyanoacetylation of Amines
It has been used in the cyanoacetylation of amines, which is a key step in the synthesis of various organic compounds, including 2-oxopyridine derivatives .
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds bearing the tetrahydrobenzo[b]thiophene moiety, which are then tested for their cytotoxicity against cancer and normal cell lines .
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(11-6-2-1-3-7-11)16-14-10-12-8-4-5-9-13(12)18-14/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIITUAGSKFHPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.